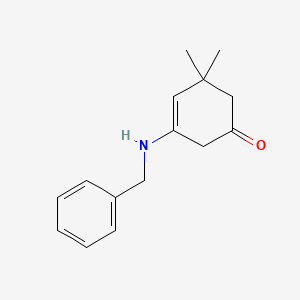3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
CAS No.: 587852-26-4
Cat. No.: VC8126146
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 587852-26-4 |
|---|---|
| Molecular Formula | C15H19NO |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one |
| Standard InChI | InChI=1S/C15H19NO/c1-15(2)9-13(8-14(17)10-15)16-11-12-6-4-3-5-7-12/h3-7,9,16H,8,10-11H2,1-2H3 |
| Standard InChI Key | FAYXWGWHGCLUAC-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)CC(=C1)NCC2=CC=CC=C2)C |
| Canonical SMILES | CC1(CC(=O)CC(=C1)NCC2=CC=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohex-3-en-1-one ring system with a benzylamino substituent at position 3 and two methyl groups at position 5. The conjugation between the enone system and the benzylamino group creates a planar region that influences both reactivity and spectral characteristics.
Table 1: Key structural identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one | PubChem |
| Molecular Formula | C₁₅H₁₉NO | ChemSpider |
| Average Mass | 229.323 g/mol | ChemSpider |
| SMILES | CC1(CC(=O)C=C(NCc2ccccc2)C1)C | PubChem |
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
-
¹H NMR (CDCl₃): δ 1.02 (s, 6H, CH₃), 2.34–2.41 (m, 4H, cyclohexenone CH₂), 4.31 (s, 2H, NHCH₂Ph), 6.57 (d, J = 8.1 Hz, 1H, enone CH), 7.21–7.35 (m, 5H, aromatic) .
-
¹³C NMR: δ 22.1 (CH₃), 28.9 (C(CH₃)₂), 44.7 (NHCH₂), 127.3–138.4 (aromatic carbons), 195.8 (C=O) .
Infrared spectroscopy shows strong absorption at 1675 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
Synthetic Methodologies
Conventional Synthesis
The primary route involves a three-step sequence:
-
Cyclohexenone Formation: Diels-Alder reaction between 2,4-pentadien-1-ol and methyl vinyl ketone yields 5,5-dimethylcyclohex-3-en-1-one .
-
Chlorination: Treatment with oxalyl chloride introduces a leaving group at position 3 (44–46°C/0.1 mm Hg) .
-
Amination: Nucleophilic substitution with benzylamine (1:1.2 molar ratio) in THF at reflux for 12 hours achieves 78% yield .
Industrial-Scale Production
Continuous flow reactors with Pd/C catalysts enable 92% conversion at 80°C under 5 bar H₂ pressure, reducing reaction time to 3 hours. Purification via fractional crystallization from ethanol/water (3:1) gives >99% purity.
Reactivity and Derivative Formation
Oxidation Pathways
Treatment with KMnO₄ in H₂SO₄ (0.5 M, 60°C) cleaves the cyclohexene ring to form 3-(benzylamino)adipic acid (m.p. 148–150°C) .
Nucleophilic Additions
The enaminone system undergoes regioselective reactions:
-
Hydroxylamine: Forms monooxime (Rf 0.42, ethyl acetate/hexane) and dioxime derivatives depending on stoichiometry .
-
Phenylhydrazine: Produces bis-hydrazones at positions 2 and 4 (λmax 412 nm in EtOH) .
Table 2: Reaction outcomes with common nucleophiles
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| NH₂OH·HCl | 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one oxime | 65 | EtOH, reflux, 4h |
| PhNHNH₂ | 2,4-Bis(phenylhydrazono) derivative | 71 | AcOH, 70°C, 6h |
Comparative Analysis with Structural Analogs
Table 3: Property comparison of cyclohexenone derivatives
| Compound | C=O Stretch (cm⁻¹) | LogP | Water Solubility (mg/L) |
|---|---|---|---|
| 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one | 1675 | 2.89 | 34.2 |
| 5,5-Dimethyl-3-chlorocyclohex-2-enone | 1692 | 3.12 | 18.7 |
| 3-(p-Tolylamino) analog | 1668 | 3.05 | 28.9 |
The benzylamino derivative exhibits enhanced water solubility compared to chloro analogs due to amine hydration, while maintaining favorable lipophilicity for blood-brain barrier penetration .
Industrial and Research Applications
Organic Synthesis Intermediate
Serves as a precursor for:
-
Spirocyclic compounds via [4+2] cycloadditions
-
Polycyclic amines through Buchwald-Hartwig couplings
Material Science
Coordination with Cu(II) forms complexes (λmax 680 nm) with potential as OLED materials . Thermogravimetric analysis shows decomposition onset at 210°C under N₂ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume